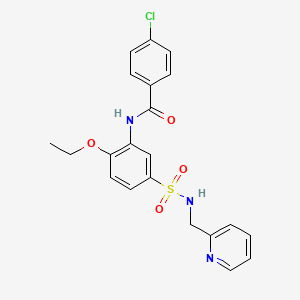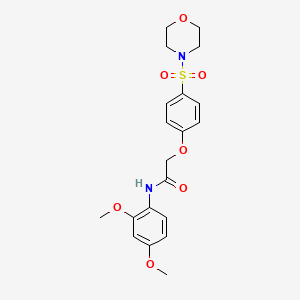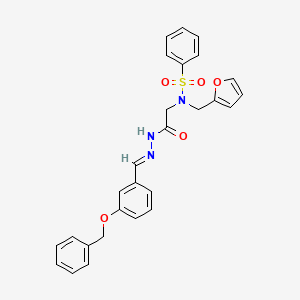
4-chloro-N-(2-ethoxy-5-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-ethoxy-5-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "4-CEP" and is a sulfonamide derivative.
Mechanism of Action
The mechanism of action of 4-CEP involves its interaction with the protein Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, including those involved in cell proliferation and survival. By inhibiting Hsp90, 4-CEP disrupts the function of these proteins and leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-CEP has been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant effects by reducing the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of using 4-CEP in lab experiments is its specificity for Hsp90, which allows for targeted inhibition of cancer cells. However, one limitation is that it may not be effective against all types of cancer cells. Additionally, the synthesis of 4-CEP can be complex and time-consuming, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-CEP. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the effectiveness of 4-CEP against different types of cancer cells. Finally, there is potential for the development of new drugs based on the structure of 4-CEP that may have even greater efficacy against cancer and other diseases.
Synthesis Methods
The synthesis of 4-CEP involves the reaction of 4-chloro-N-(2-ethoxy-5-nitrophenyl)benzamide with pyridine-2-carboxaldehyde and sodium borohydride. The resulting compound is then treated with sulfamic acid to yield 4-chloro-N-(2-ethoxy-5-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)benzamide.
Scientific Research Applications
4-CEP has been extensively studied for its potential applications in cancer research. Specifically, it has been shown to inhibit the growth of cancer cells by targeting the protein Hsp90, which is involved in cell proliferation and survival. In addition, 4-CEP has been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
4-chloro-N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-2-29-20-11-10-18(30(27,28)24-14-17-5-3-4-12-23-17)13-19(20)25-21(26)15-6-8-16(22)9-7-15/h3-13,24H,2,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZVSPRLBNCHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxy-5-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700244.png)


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7700279.png)





![N-ethyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700327.png)
